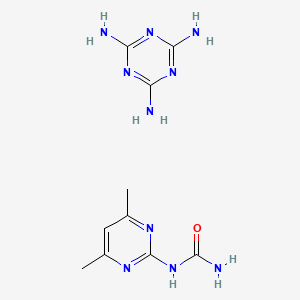
(4,6-Dimethylpyrimidin-2-yl)urea;1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Dimethylpyrimidin-2-yl)urea and 1,3,5-triazine-2,4,6-triamine are two distinct compounds with significant importance in various scientific fields. (4,6-Dimethylpyrimidin-2-yl)urea is a derivative of pyrimidine, while 1,3,5-triazine-2,4,6-triamine, commonly known as melamine, is a triazine derivative. Both compounds have unique chemical properties and applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4,6-Dimethylpyrimidin-2-yl)urea: This compound can be synthesized through the reaction of 4,6-dimethylpyrimidine-2-amine with isocyanates under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the urea derivative.
1,3,5-Triazine-2,4,6-triamine: Melamine is industrially produced from urea through a high-temperature reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(4,6-Dimethylpyrimidin-2-yl)urea: This compound undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
1,3,5-Triazine-2,4,6-triamine: Melamine is known for its reactivity with formaldehyde, leading to the formation of melamine-formaldehyde resins.
Major Products Formed
(4,6-Dimethylpyrimidin-2-yl)urea: The major products formed from its reactions include substituted pyrimidines and urea derivatives.
1,3,5-Triazine-2,4,6-triamine: The primary products include melamine-formaldehyde resins and various triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
(4,6-Dimethylpyrimidin-2-yl)urea: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
1,3,5-Triazine-2,4,6-triamine: Widely used in the production of melamine resins, which are utilized in laminates, adhesives, and coatings.
Biology and Medicine
(4,6-Dimethylpyrimidin-2-yl)urea: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
1,3,5-Triazine-2,4,6-triamine: Studied for its role in drug delivery systems and as a component in diagnostic assays.
Industry
(4,6-Dimethylpyrimidin-2-yl)urea: Employed in the development of herbicides and pesticides.
1,3,5-Triazine-2,4,6-triamine: Extensively used in the manufacture of flame retardants and plasticizers.
Wirkmechanismus
(4,6-Dimethylpyrimidin-2-yl)urea: This compound exerts its effects by inhibiting specific enzymes involved in cellular processes.
1,3,5-Triazine-2,4,6-triamine: Melamine interacts with formaldehyde to form cross-linked polymers, providing structural integrity and resistance to heat and chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4,6-Dimethylpyrimidin-2-yl)urea: Similar compounds include 2-amino-4,6-dimethylpyrimidine and 4,6-dimethyl-2-pyrimidinamine.
1,3,5-Triazine-2,4,6-triamine: Similar compounds include cyanuric acid and 2,4,6-triamino-1,3,5-triazine.
Uniqueness
(4,6-Dimethylpyrimidin-2-yl)urea: Its unique structure allows it to act as a versatile intermediate in various chemical syntheses.
1,3,5-Triazine-2,4,6-triamine: Melamine’s ability to form stable resins with formaldehyde makes it invaluable in industrial applications.
Eigenschaften
CAS-Nummer |
114636-21-4 |
|---|---|
Molekularformel |
C10H16N10O |
Molekulargewicht |
292.30 g/mol |
IUPAC-Name |
(4,6-dimethylpyrimidin-2-yl)urea;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C7H10N4O.C3H6N6/c1-4-3-5(2)10-7(9-4)11-6(8)12;4-1-7-2(5)9-3(6)8-1/h3H,1-2H3,(H3,8,9,10,11,12);(H6,4,5,6,7,8,9) |
InChI-Schlüssel |
OSVHXUSKIAGJTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC(=O)N)C.C1(=NC(=NC(=N1)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



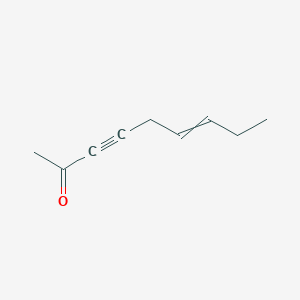
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)
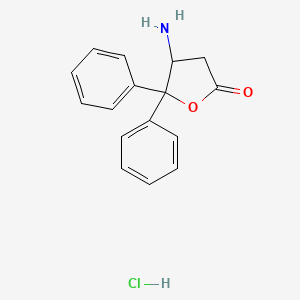

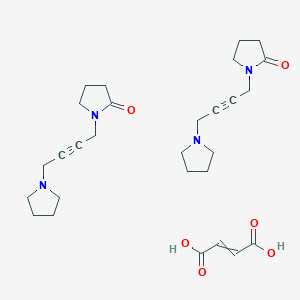
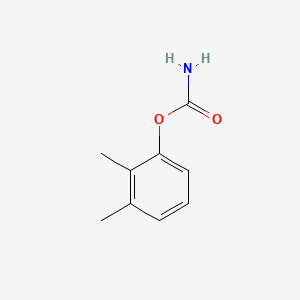

![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
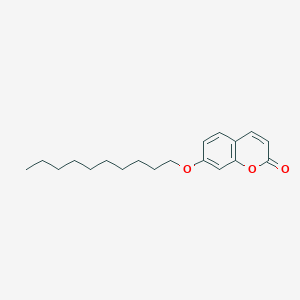

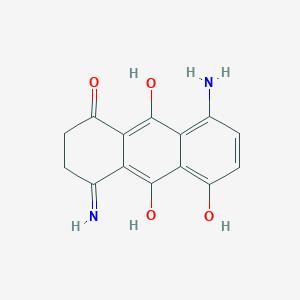
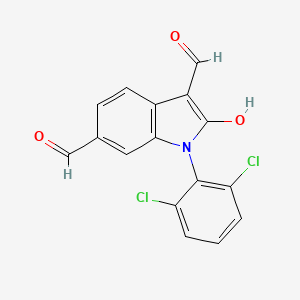
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane](/img/structure/B14313898.png)
